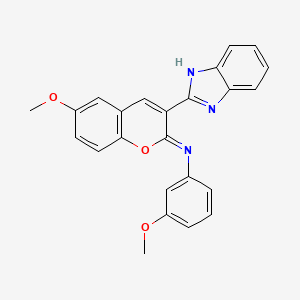

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine

Description

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine is a heterocyclic compound that combines the structural features of benzimidazole and chromen-2-imine.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-28-17-7-5-6-16(14-17)25-24-19(23-26-20-8-3-4-9-21(20)27-23)13-15-12-18(29-2)10-11-22(15)30-24/h3-14H,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKCCZSYOZNDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)OC)C(=C2)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a mixture of solvents, followed by purification using hexane and water . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The presence of methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imine group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance:

- A study evaluated the cytotoxicity of synthesized compounds against various cancer cell lines, including human colorectal carcinoma (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), demonstrating significant anticancer activity .

Antimicrobial Activity

The antimicrobial properties of similar benzimidazole compounds have also been investigated:

- Research into 2-mercaptobenzimidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The synthesized compounds displayed minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Case Studies

-

Anticancer Evaluation : In a comparative study, synthesized derivatives of benzimidazole were assessed for their cytotoxic effects on cancer cell lines. Compounds with structural similarities to 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine demonstrated IC50 values ranging from 4.53 to 9.99 µM, indicating their potential as effective anticancer agents .

Compound Cell Line IC50 (µM) N9 HCT116 5.85 N18 HCT116 4.53 5-FU HCT116 9.99 -

Antimicrobial Studies : Another study focused on the antimicrobial activity of benzimidazole derivatives against various microbial strains, revealing that some compounds exhibited MIC values as low as 1.27 µM against tested bacterial strains .

Compound MIC (µM) Target Organism N1 1.27 Staphylococcus aureus N8 1.43 Escherichia coli N22 2.60 Klebsiella pneumoniae

Mechanism of Action

Similar compounds to 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine include other benzimidazole derivatives and chromen-2-imine derivatives. These compounds share structural similarities but differ in their substituent groups, which can significantly impact their biological activities and chemical properties. For example, compounds with electron-donating groups like methoxy tend to have enhanced biological activity compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

- 3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-imine

- N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(3-methoxyphenyl)amine

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine is a derivative of benzimidazole and chromene, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing methods such as Claisen–Schmidt condensation. For instance, a related compound was synthesized from acetyl terphenyl derivatives and benzimidazole-based aldehydes, characterized using techniques like IR spectroscopy, NMR, and mass spectrometry .

Characterization Techniques:

- IR Spectroscopy: Identifies functional groups (e.g., N-H stretching at 3313 cm).

- NMR Spectroscopy: Provides information on molecular structure and environment.

- Mass Spectrometry: Confirms molecular weight and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chalcone derivatives, including those containing benzimidazole moieties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

-

Mechanism of Action:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in cell growth.

-

Case Studies:

- A study demonstrated that similar benzimidazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

- Another investigation reported that the compound could inhibit the growth of leukemia cells through modulation of apoptosis-related proteins.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties:

-

In Vitro Studies:

- The compound displayed activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Minimum inhibitory concentrations (MICs) were determined for several pathogens, revealing effective inhibition at low concentrations.

-

Mechanism of Action:

- The antimicrobial activity is believed to be linked to disruption of bacterial cell membranes or interference with metabolic pathways.

Data Tables

Q & A

Q. Basic

- 1H NMR : Identify methoxy groups (singlets at δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). The imine proton (C=N–H) appears as a broad peak near δ 8.5–9.0 ppm .

- IR spectroscopy : Confirm C=N stretches (~1640 cm⁻¹) and N–H bonds (~3140 cm⁻¹). Compare with spectra of analogous chromen-imines to validate substituent positions .

How to resolve discrepancies between crystallographic data and computational models?

Q. Advanced

- X-ray refinement : Use SHELXL for high-resolution crystallography to resolve bond-length/angle mismatches. Check for twinning or disorder in the crystal lattice .

- DFT validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data. Discrepancies >0.05 Å may indicate conformational flexibility .

What strategies analyze structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced

- Analog synthesis : Modify substituents on the benzimidazole (e.g., halogenation) and methoxyphenyl groups. Test activity against Gram-positive/negative bacteria via minimum inhibitory concentration (MIC) assays .

- Molecular docking : Use AutoDock Vina to predict binding to targets like tRNA (guanine37-N1)-methyltransferase. Prioritize analogs with stronger predicted binding affinities (ΔG < −8 kcal/mol) .

How to address inconsistent biological activity data across studies?

Q. Advanced

- Assay standardization : Control solvent (e.g., DMSO concentration ≤1%), incubation time (18–24 hours), and bacterial inoculum size (1–5 × 10⁵ CFU/mL).

- Orthogonal validation : Confirm activity with enzymatic inhibition assays (e.g., fluorescence-based) alongside cell-based tests to rule off-target effects .

What purification challenges arise, and how are they mitigated?

Q. Basic

- Byproduct removal : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to separate unreacted 3-methoxyaniline.

- Recrystallization : Purify the final product using ethanol/water (70:30) to eliminate residual sodium acetate .

Which computational methods predict interactions with biological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate binding to tRNA methyltransferase over 100 ns (CHARMM force field) to assess stability.

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (e.g., Kd < 1 µM) .

How is compound stability assessed under storage conditions?

Q. Basic

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Optimal storage : Use amber vials at −20°C under argon to prevent photodegradation and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.